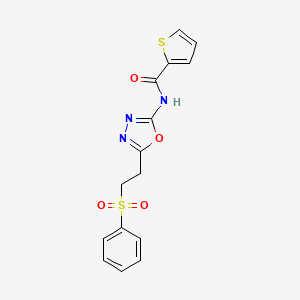

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. These compounds have garnered significant interest in the research community due to their potential therapeutic applications. The specific compound is structurally related to other N-substituted derivatives of 1,3,4-oxadiazole that have been synthesized and studied for their antibacterial properties .

Synthesis Analysis

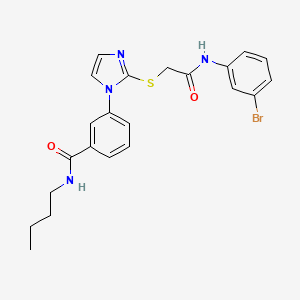

The synthesis of related N-substituted derivatives involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this thiol with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent .

Molecular Structure Analysis

The molecular structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies. This compound crystallizes in the monoclinic space group P21/n, with specific lattice parameters and crystallizes with N,N-dimethylformamide. The crystal structure is characterized by various intermolecular interactions, including N–H···S, C–H···O, and N–H···O hydrogen bonds, as well as π···π interactions between aromatic rings .

Chemical Reactions Analysis

While the specific chemical reactions of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide are not detailed in the provided data, the synthesis of similar compounds suggests that these molecules can participate in reactions typical for 1,3,4-oxadiazole derivatives. These reactions may include nucleophilic substitution and interactions with various reagents to form different N-substituted derivatives, which can be used to modify the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds synthesized in the study include their ability to form crystalline structures with specific space groups and lattice parameters. The spectral data, such as 1H-NMR, IR, and mass spectral data, are used to elucidate the structures of these compounds. The antibacterial screening of these compounds indicates that they exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting that they have potential as antibacterial agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases the interest in oxadiazole bearing compounds due to their biological activities. These compounds were synthesized through a series of steps, starting from benzenesulfonyl chloride, leading to the target compounds which exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial Activity

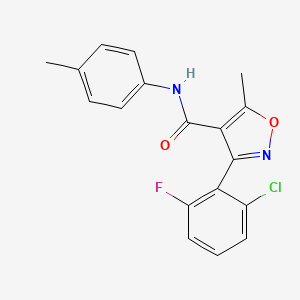

A green approach for the synthesis of thiophenyl pyrazoles and isoxazoles was adopted, leading to compounds that showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism was explored with LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, using Actinoplanes missouriensis. This study provided insights into producing mammalian metabolites for structural characterization and clinical investigation monitoring (Zmijewski et al., 2006).

Anticancer Evaluation

Research on N-substituted derivatives for anticancer activity revealed that certain synthesized compounds exhibited moderate to excellent activity against cancer cell lines including MCF-7, A549, Colo-205, and A2780, highlighting the potential of these compounds in anticancer treatments (Ravinaik et al., 2021).

Wirkmechanismus

Target of Action

The primary target of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .

Result of Action

The inhibition of COX-2 by N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, which can alleviate symptoms such as pain and swelling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c19-14(12-7-4-9-23-12)16-15-18-17-13(22-15)8-10-24(20,21)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMDCPXLWPSUHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)

![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)

![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)

![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)